molecular formula C7H5IO2S B8768538 5-Iodo-2-mercaptobenzoic acid

5-Iodo-2-mercaptobenzoic acid

Cat. No. B8768538
M. Wt: 280.08 g/mol
InChI Key: DSEOHZFMNDXZGY-UHFFFAOYSA-N
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Patent
US04221800

Procedure details

A solution of 5-iodoanthranilic acid (71.1 g; 0.272 mole), sodium hydroxide (11.5 g; 0.275 mole) and sodium nitrite (18.75 g; 0.275 mole) in water (325 ml) was added slowly with stirring to a mixture of concentrated hydrochloric acid (75 ml) and ice (100 g) while the temperature was maintained between 0° and 5° by external cooling and by the addition of ice. After completion of the addition of the nitrite solution, the mixture was stirred for an additional 30 minutes and adjusted to pH 7 with dilute sodium hydroxide solution and potassium acetate. The cold diazonium mixture was added to a vigorously stirred solution of potassium ethyl xanthate (125 g; 0.775 mole) in water (400 ml) preheated to 75°-80°. When the evolution of nitrogen ceased, the reaction mixture was cooled and acidified to pH 3 with concentrated hyrochloric acid. After decanting the aqueous phase, the resulting sludge was dissolved in 10 percent sodium hydroxide solution (200 ml) and heated on a steam bath for two hours. The solution was cooled, filtered, acidified to pH 4-5 with concentrated hydrochloric acid, and the solid collected, washed and dried. The resulting disulfide was refluxed for 16 hours with zinc dust (25 g) in glacial acetic acid (750 ml). The solid was collected, washed with cold water, digested with concentrated hydrochloric acid for 30 minutes, filtered, washed with water and dried to give 5-iodothiosalicyclic acid (61.3 g), m.p. 208°-210°. Treatment of 5-iodothiosalicyclic acid (60 g) with acetic anhydride (300 ml) and concentrated sulfuric acid (1 ml) at 100° for one hour yielded 5-iodoacetylthiosalicylic acid (35.1 g), m.p. 163°14 165°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
18.75 g
Type
reactant
Reaction Step Two
Name
Quantity
325 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
125 g
Type
reactant
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5](N)=[CH:4][CH:3]=1.[OH-].[Na+].N([O-])=O.[Na+].Cl.N([O-])=O.C([O-])(=O)C.[K+].O(CC)C([S-])=[S:29].[K+]>O>[I:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([SH:29])=[CH:4][CH:3]=1 |f:1.2,3.4,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
71.1 g
Type
reactant
Smiles
IC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
11.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
325 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Seven
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
125 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0° and 5°
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling and by the addition of ice
CUSTOM
Type
CUSTOM
Details
preheated to 75°-80°
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
After decanting the aqueous phase
DISSOLUTION
Type
DISSOLUTION
Details
the resulting sludge was dissolved in 10 percent sodium hydroxide solution (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The resulting disulfide was refluxed for 16 hours with zinc dust (25 g) in glacial acetic acid (750 ml)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with cold water
WAIT
Type
WAIT
Details
digested with concentrated hydrochloric acid for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(C(C(=O)O)=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 61.3 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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